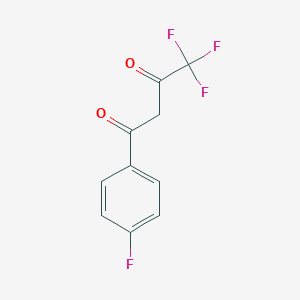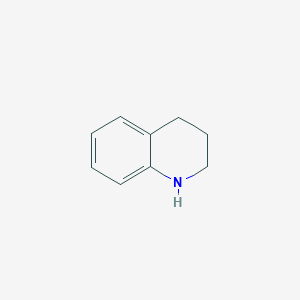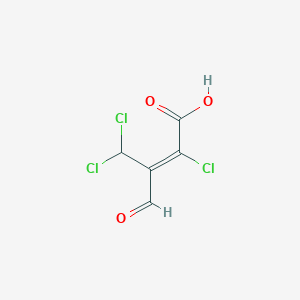
2-Chloro-3-(dichloromethyl)but-2-enedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-3-(dichloromethyl)but-2-enedioic acid is an organic compound with the molecular formula C5H3Cl3O4 It is characterized by the presence of a chloro group and a dichloromethyl group attached to a butenedioic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(dichloromethyl)but-2-enedioic acid typically involves the chlorination of maleic acid derivatives. One common method is the reaction of maleic anhydride with chlorine gas in the presence of a catalyst, such as iron(III) chloride, under controlled temperature conditions. The reaction proceeds through the formation of intermediate chlorinated products, which are subsequently hydrolyzed to yield the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient chlorination and hydrolysis. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-3-(dichloromethyl)but-2-enedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced chlorinated products.
Substitution: The chloro and dichloromethyl groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Carboxylic acids, chlorinated carboxylic acids.
Reduction: Reduced chlorinated products, such as chlorinated alcohols.
Substitution: Substituted derivatives with amine or thiol groups.
Aplicaciones Científicas De Investigación
2-Chloro-3-(dichloromethyl)but-2-enedioic acid has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various chlorinated compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of 2-Chloro-3-(dichloromethyl)but-2-enedioic acid involves its interaction with molecular targets through its chloro and dichloromethyl groups. These groups can form covalent bonds with nucleophilic sites on target molecules, leading to the inhibition or modification of biological pathways. The compound’s reactivity is influenced by the electron-withdrawing effects of the chloro groups, which enhance its electrophilic character.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-3-(chloromethyl)but-2-enedioic acid
- 2-Bromo-3-(dichloromethyl)but-2-enedioic acid
- 2-Chloro-3-(dichloromethyl)pent-2-enedioic acid
Uniqueness
2-Chloro-3-(dichloromethyl)but-2-enedioic acid is unique due to the presence of both a chloro and a dichloromethyl group on the butenedioic acid backbone. This combination of functional groups imparts distinct chemical reactivity and potential applications compared to similar compounds. The dichloromethyl group, in particular, enhances the compound’s electrophilic nature, making it a valuable reagent in organic synthesis and industrial applications.
Propiedades
IUPAC Name |
2-chloro-3-(dichloromethyl)but-2-enedioic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl3O4/c6-2(5(11)12)1(3(7)8)4(9)10/h3H,(H,9,10)(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNMCESFYDAVNPQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=C(C(=O)O)Cl)C(=O)O)(Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Cl3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50861289 |
Source


|
| Record name | 2-Chloro-3-(dichloromethyl)but-2-enedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50861289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.43 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122551-90-0 |
Source


|
| Record name | 2-Chloro-3-(dichloromethyl)but-2-enedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50861289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














